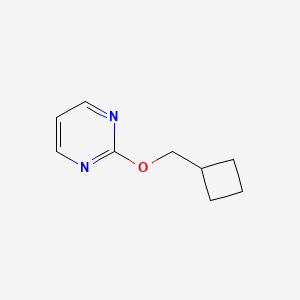
2-(环丁基甲氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutylmethoxy)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a cyclobutylmethoxy group attached to the pyrimidine ring. This compound has garnered significant interest in scientific research due to its unique chemical and biological properties.
科学研究应用
2-(Cyclobutylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog, which can interfere with DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用机制
Target of Action
2-(Cyclobutylmethoxy)pyrimidine is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. The primary target of this compound is related to DNA metabolism . It is known to interact with key enzymes involved in DNA synthesis and replication .
Mode of Action
The compound interacts with its targets, leading to changes in the normal functioning of DNA metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to pyrimidine metabolism . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes, including DNA and RNA synthesis . By interacting with enzymes involved in pyrimidine metabolism, 2-(Cyclobutylmethoxy)pyrimidine can potentially influence these processes .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of 2-(Cyclobutylmethoxy)pyrimidine’s action are likely to be related to its impact on DNA metabolism and pyrimidine biochemical pathways . By inhibiting key enzymes, it could potentially disrupt normal cellular processes, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 2-(Cyclobutylmethoxy)pyrimidine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body
生化分析
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces .
Cellular Effects
Pyrimidines are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They are essential components of nucleic acids, which are vital for the storage and expression of genetic information .
Molecular Mechanism
Pyrimidines can interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(Cyclobutylmethoxy)pyrimidine in animal models
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, including those related to the synthesis of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)pyrimidine typically involves the reaction of cyclobutylmethanol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyrimidine .
Industrial Production Methods: Industrial production of 2-(Cyclobutylmethoxy)pyrimidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: 2-(Cyclobutylmethoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation and subsequent nucleophilic attack.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
相似化合物的比较
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4,6-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent that also acts as a nucleoside analog.
Uniqueness: 2-(Cyclobutylmethoxy)pyrimidine stands out due to its unique cyclobutylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a candidate for therapeutic applications .
属性
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAIFOQZJBGSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)
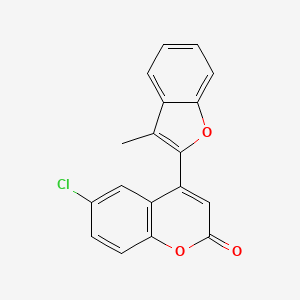
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
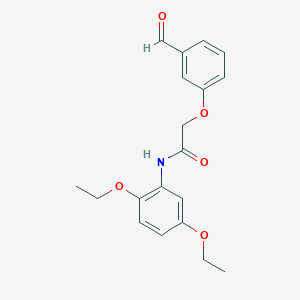
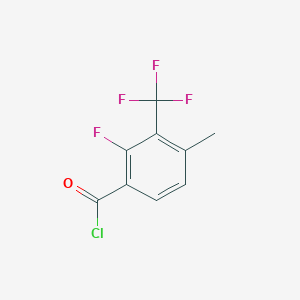
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
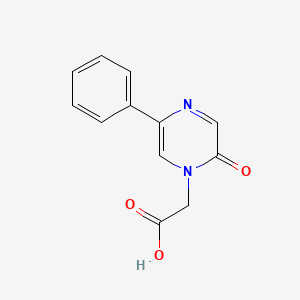
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
![3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2384322.png)
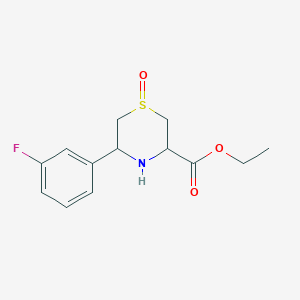
![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2384327.png)
